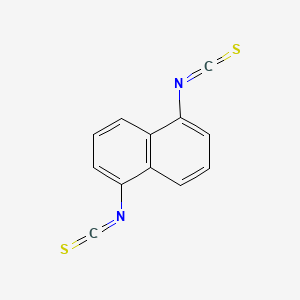
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol is a fluorinated organic compound with the molecular formula C9H6F12O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of hexafluoroacetone with trifluoromethylated compounds in the presence of a base . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoroacetone derivatives, while reduction may produce hexafluoroalcohols .
Applications De Recherche Scientifique
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the activity of enzymes, proteins, and other biomolecules, leading to various biological effects. The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different molecular structure.
Hexafluoroacetone: A precursor used in the synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness
This compound stands out due to its high fluorine content and unique diol structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity .
Propriétés
Numéro CAS |
66068-04-0 |
|---|---|
Formule moléculaire |
C9H8F12O2 |
Poids moléculaire |
376.14 g/mol |
Nom IUPAC |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8F12O2/c10-6(11,12)4(22,7(13,14)15)2-1-3-5(23,8(16,17)18)9(19,20)21/h22-23H,1-3H2 |
Clé InChI |
DMMSJDGLGXJHOM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


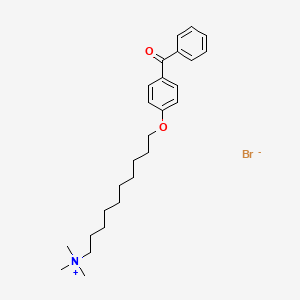
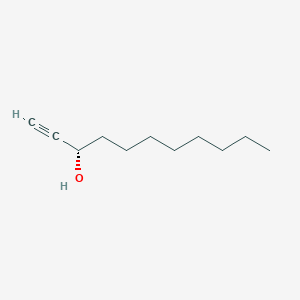
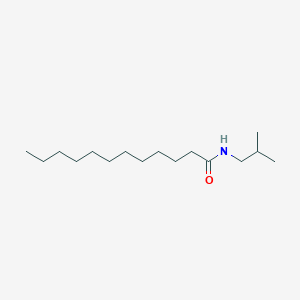
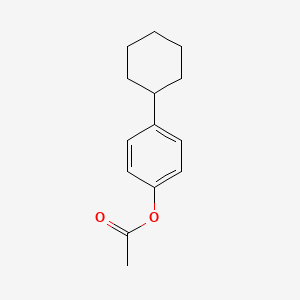
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
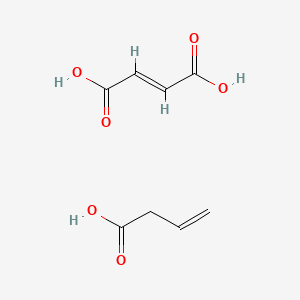
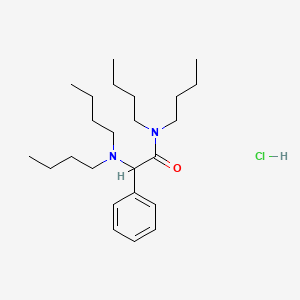
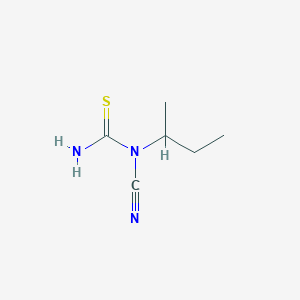
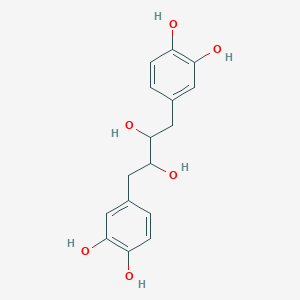
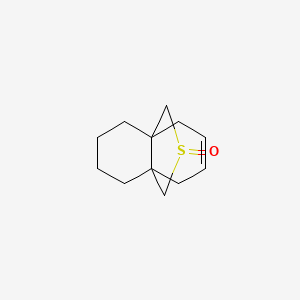
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

